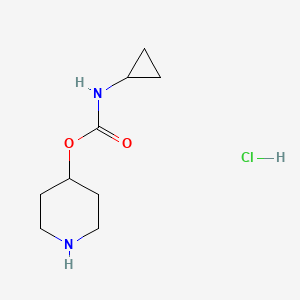
2-(4-Acetyl-3-fluorophenoxy)propanenitrile
Vue d'ensemble
Description
2-(4-Acetyl-3-fluorophenoxy)propanenitrile (2-AFFPN) is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of the 3-fluoro-4-acetylphenol, which is an important intermediate in the synthesis of a variety of drugs. The compound has been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anti-cancer and antifungal properties.
Applications De Recherche Scientifique
Analytical Techniques in Atmospheric Research
2-(4-Acetyl-3-fluorophenoxy)propanenitrile may be relevant in atmospheric research, particularly in the study of nitrophenols, which are compounds related to atmospheric pollution. Techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify atmospheric nitrophenols. These compounds originate from various sources, including combustion processes and pesticide hydrolysis, and undergo atmospheric reactions that may involve similar or related chemical structures to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile (Harrison et al., 2005).
Occupational Exposure and Health Effects
In occupational settings, exposure to chemicals structurally related to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, such as Bisphenol A (BPA), has been studied for potential health effects. Workers exposed to BPA, a chemical with similar phenolic structures, have shown higher levels of BPA than those environmentally exposed, indicating the significance of occupational exposure studies for related compounds (Ribeiro et al., 2017).
Environmental Pollutants and Male Infertility
Studies on environmental pollutants like BPA and nonylphenol, which share phenolic components with 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, have indicated potential adverse effects on male reproductive health. These compounds, acting as endocrine disruptors, target developing testes and can induce germ cell apoptosis, highlighting the importance of researching the biological impacts of structurally related compounds (Lagos-Cabré & Moreno, 2012).
Xenoestrogenicity in Dental Materials
Research into the xenoestrogenicity of dental materials due to compounds like Bisphenol-A (BPA) and its derivatives, which are structurally similar to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, suggests that these materials do not necessitate changes in clinical applications. This indicates the importance of understanding the biological activity of related chemical structures in various applications (Ruse Nd, 1997).
Fluorescent Chemosensors
Compounds based on structures like 4-Methyl-2,6-diformylphenol (DFP), which could be chemically related to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, have been used to develop chemosensors for detecting various analytes. These sensors' high selectivity and sensitivity underscore the potential utility of related compounds in analytical chemistry applications (Roy, 2021).
Propriétés
IUPAC Name |
2-(4-acetyl-3-fluorophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(6-13)15-9-3-4-10(8(2)14)11(12)5-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZLRXBAQMVLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-3-fluorophenoxy)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















